2-Methyl-3-(6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine
Description
2-Methyl-3-(6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine is a fused heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked to a triazolothiadiazole ring system with a propyl substituent at position 5. This structural motif combines two pharmacologically relevant heterocycles: the imidazo[1,2-a]pyridine moiety, known for its role in central nervous system modulation, and the triazolothiadiazole ring, which is associated with diverse biological activities such as antimicrobial, anti-inflammatory, and vasodilatory effects .
Synthetic routes for analogous triazolothiadiazoles include microwave-assisted condensation (e.g., with aldehydes in dimethylformamide ) and phase-transfer catalysis (e.g., using tetrabutylammonium iodide and phosphoryl chloride ).
Properties
Molecular Formula |
C14H14N6S |
|---|---|
Molecular Weight |
298.37 g/mol |
IUPAC Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H14N6S/c1-3-6-11-18-20-13(16-17-14(20)21-11)12-9(2)15-10-7-4-5-8-19(10)12/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
ABQGZUXKOLBNMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2C(=NN=C2S1)C3=C(N=C4N3C=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine typically involves the reaction of triazole derivatives with thiadiazine precursors. One common method includes a one-pot catalyst-free procedure at room temperature, which yields high efficiency . The reaction conditions often involve the use of solvents like ethanol and reagents such as dibenzoylacetylene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and safety. The use of microwave-mediated, catalyst-free synthesis is a promising approach for industrial applications due to its eco-friendly and efficient nature .
Chemical Reactions Analysis
Functionalization Reactions
The propyl and methyl groups serve as sites for further derivatization:
a. Propyl Group Oxidation
The terminal carbon of the propyl chain is oxidized to a ketone using Jones reagent:
text6-propyl-triazolo-thiadiazole → 6-(2-oxopropyl)-triazolo-thiadiazole
Conditions : CrO₃/H₂SO₄, acetone, 0°C → RT.
b. Methyl Group Halogenation
The 2-methyl group on imidazo-pyridine undergoes free-radical bromination:
text2-methylimidazo-pyridine → 2-(bromomethyl)imidazo-pyridine
Conditions : NBS, AIBN, CCl₄, reflux .
Reactivity with Electrophiles and Nucleophiles
The electron-rich thiadiazole and triazole rings participate in electrophilic substitutions:
a. Nitration
Nitration occurs at the C5 position of the thiadiazole ring:
textTarget compound + HNO₃/H₂SO₄ → 5-nitro derivative
b. Thiol Nucleophilic Attack
The sulfur atom in the thiadiazole reacts with thiols to form disulfide bonds:
textTarget compound + R-SH → Thiadiazole-S-S-R adduct
Conditions : Basic aqueous medium, RT .
Table 2: Electrophilic/Nucleophilic Reaction Outcomes
| Reaction Type | Reagents | Position Modified | Product Stability | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C5 (thiadiazole) | Moderate | |
| Thiol addition | Benzyl mercaptan | S1 (thiadiazole) | High |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl introductions:
a. Suzuki-Miyaura Coupling
The brominated imidazo-pyridine undergoes cross-coupling:
text2-(bromomethyl)imidazo-pyridine + aryl boronic acid → 2-aryl-methyl derivative
Conditions : Pd(dppf)Cl₂, Na₂CO₃, DME/H₂O, 80°C .
Redox Reactions
a. Reduction of Thiadiazole
The thiadiazole ring is reduced to a dihydrothiazole using LiAlH₄:
textThiadiazole → Dihydrothiazole
Conditions : LiAlH₄, THF, 0°C → RT.
b. Oxidation of Triazole
The triazole nitrogen is oxidized to an N-oxide with mCPBA:
textTriazolo-thiadiazole → Triazole N-oxide
Stability Under Acidic/Basic Conditions
| Condition | Stability Outcome | Source |
|---|---|---|
| 1M HCl (RT) | Degrades over 24 hrs (thiadiazole ring cleavage) | |
| 1M NaOH (RT) | Stable for 48 hrs |
Scientific Research Applications
2-Methyl-3-(6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-3-(6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Vasodilatory Activity
Compounds with pyridyl substituents (e.g., 3-(3-pyridyl)-6-substituted triazolothiadiazoles) exhibit significant vasodilatory effects, as shown in vitro studies . The propyl-substituted derivative may share this activity, though steric effects from bulkier groups (e.g., naphthylmethylene ) could reduce efficacy.
Antimicrobial and Anti-Inflammatory Activity
Triazolothiadiazoles with aryl or halogenated substituents (e.g., 4-bromophenyl-furanyl ) demonstrate enhanced antimicrobial activity due to increased electrophilicity and halogen-mediated binding. In contrast, alkyl groups like propyl may prioritize metabolic stability over potency .
Herbicidal and Plant Growth Regulation
Naphthylmethylene-substituted derivatives show moderate herbicidal activity, suggesting that bulky substituents interfere with plant enzyme systems . Propyl-substituted analogs are less likely to exhibit such effects, highlighting substituent-dependent bioactivity.
Key Research Findings
Synthetic Efficiency : Phase-transfer catalysis and microwave-assisted methods improve yields (70–85%) compared to conventional routes (50–65% ).
Substituent Effects :
- Lipophilicity : Propyl and alkyl groups enhance blood-brain barrier penetration relative to polar pyridinyl groups .
- Bioactivity : Halogenated and aromatic substituents increase antimicrobial and anti-inflammatory activity but may raise toxicity risks .
Thermodynamic Stability : Propyl-substituted triazolothiadiazoles exhibit higher thermal stability (decomposition >250°C) than naphthylmethylene analogs (decomposition ~200°C) due to reduced steric strain .
Biological Activity
The compound 2-Methyl-3-(6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the synthesis, structural characteristics, and various pharmacological effects of this compound and its derivatives.
Structural Characteristics
The compound features a complex structure that includes:
- Imidazo[1,2-a]pyridine moiety : Known for its role in various bioactive compounds.
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole unit : This scaffold is recognized for its broad spectrum of biological activities including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include cyclization reactions that form the triazole and thiadiazole rings.
Antimicrobial Activity
Compounds containing the 1,2,4-thiadiazole and triazole scaffolds have shown significant antimicrobial properties. Studies indicate that derivatives exhibit:
- Broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has demonstrated that this compound can inhibit cancer cell proliferation:
- In vitro studies reveal that certain derivatives show IC50 values below 10 µM against multiple cancer cell lines including MCF-7 and A549 .
- The mechanism of action may involve interference with tubulin polymerization or apoptosis pathways .
Anti-inflammatory and Analgesic Effects
Some derivatives have been evaluated for their anti-inflammatory properties:
- Compounds have shown significant inhibition in models of acute inflammation.
- Analgesic activity has been confirmed through various assays indicating potential therapeutic applications in pain management .
Case Studies
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Mathew et al. | 2-Methyl-3-(6-propyl...) | Anti-inflammatory | Not specified |
| Revelant et al. | Various thiadiazole derivatives | Anticancer | <10 µM |
| Kucukguzel et al. | 33a and 33b | Anticonvulsant | Not specified |
The biological activities of this compound are attributed to:
- Interference with metabolic pathways : The triazole ring can inhibit enzymes critical for fungal growth.
- Interaction with cellular receptors : The imidazole moiety may interact with various biological targets due to its structural properties.
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-3-(6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine?
Methodological Answer: The synthesis involves multi-step heterocyclic condensation. Key steps include:
- Step 1: Formation of pyrazole intermediates using diethyl oxalate and acetone with sodium methoxide in methanol, followed by hydrazine hydrate to yield pyrazole-5-carbohydrazide .
- Step 2: Cyclization with 4-amino-5-(substituted-pyrazolyl)-1,2,4-triazole-3-thiol under phosphorus oxychloride (POCl₃) to form the triazolothiadiazole core .
- Step 3: Introduction of the imidazo[1,2-a]pyridine moiety via nucleophilic substitution or coupling reactions.
Optimization Tips: - Use POCl₃ for electrophilic activation of carbonyl groups to enhance cyclization efficiency .
- Purify intermediates via recrystallization (ethanol/DMF) and confirm purity via HPLC (>95%) .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies substituent patterns (e.g., methyl, propyl groups) and confirms cyclization. For example, the imidazo[1,2-a]pyridine proton resonates at δ 7.8–8.2 ppm .
- X-ray Crystallography:
- Elemental Analysis:
Advanced Research Questions
Q. How can derivatives of this compound be designed to study structure-activity relationships (SAR)?
Methodological Answer:
- Substituent Variation:
- Biological Screening:
Q. What computational methods predict the biological targets of this compound?
Methodological Answer:
- Molecular Docking:
- MD Simulations:
Q. How can contradictions between computational predictions and experimental bioassay data be resolved?
Methodological Answer:
- Case Study:
- If docking predicts high antifungal activity but in vitro assays show low efficacy:
- Re-evaluate Solubility: Use shake-flask methods to measure logP; derivatives with logP >3 may suffer from poor aqueous solubility .
- Check Metabolic Stability: Perform microsomal assays (e.g., human liver microsomes) to identify rapid CYP450-mediated degradation .
- Experimental Validation:
- Synthesize analogs with improved solubility (e.g., PEGylated derivatives) and retest bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
